molecular formula C12H13N3OS B2940677 2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide CAS No. 213985-98-9

2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide

Cat. No. B2940677
CAS RN: 213985-98-9
M. Wt: 247.32
InChI Key: HCEPPQCQXHYLGM-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of the well-known thiazole ring system, which is an important structural unit for many pharmaceuticals and natural products. This compound has been studied for its potential use in the synthesis of a variety of compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity Evaluation

The synthesis and evaluation of new derivatives of 2-(4-aminophenyl)benzothiazole, which incorporate various heterocyclic rings, have shown considerable antitumor activity against a range of human tumor cell lines. These studies highlight the potential use of these compounds in developing new anticancer treatments. The antitumor activity was assessed through in vitro screening against 60 human tumor cell lines from nine neoplastic diseases, indicating the broad spectrum of their potential anticancer efficacy (Yurttaş, Tay, & Demirayak, 2015).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been examined for their structural properties and antioxidant activities. The study highlights the influence of hydrogen bonding in the self-assembly process of these complexes, demonstrating their potential as significant antioxidant agents (Chkirate et al., 2019).

Optoelectronic Properties

Thiazole-based polythiophenes, synthesized through the amidification reaction involving thiazole and thiophene units, have been explored for their optoelectronic properties. The study provides insights into the application of these materials in optoelectronic devices due to their desirable optical band gaps and switching times (Camurlu & Guven, 2015).

Antimicrobial Agents

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized to investigate their antimicrobial activity. These compounds have shown promising results against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

properties

IUPAC Name

2-(4-aminophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-7-17-12(14-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPPQCQXHYLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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